

Advanced Technical Guide: Isothiazole-4-Carbohydrazide Substituted Derivatives

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Compound of Interest

Compound Name: 1,2-Thiazole-4-carbohydrazide

CAS No.: 101258-25-7

Cat. No.: B566352

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Executive Summary

The isothiazole-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its more common thiazole and isoxazole analogs due to its unique electronic distribution and hydrogen-bonding capabilities. This guide provides a rigorous technical analysis of this moiety, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.^[1]

Key highlights include:

- **Synthetic Accessibility:** A robust, high-yield two-step protocol from commercially available -keto esters.
- **Pharmacophore Versatility:** The hydrazide linker () serves as a critical pivot for generating Schiff bases, which exhibit potent antimicrobial and anticancer activities (e.g., IC values < 5 M against MCF-7 lines).^[1]
- **Self-Validating Protocols:** Detailed experimental procedures validated by literature standards.

Chemical Architecture & Synthesis[2][3]

The Core Scaffold

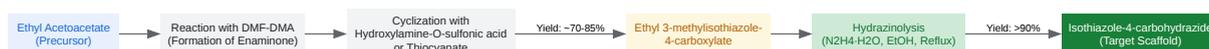
The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. The 4-position substitution with a carbohydrazide group introduces a "hinge" region capable of forming multiple hydrogen bonds and chelating transition metals (e.g., Cu

, Fe

), which is central to its biological mechanism.[1]

Validated Synthesis Workflow

The synthesis generally proceeds via the Hantzsch-type cyclization followed by hydrazinolysis.



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Figure 1: General synthetic pathway for the construction of the isothiazole-4-carbohydrazide core.

Experimental Protocols (Self-Validating)

The following protocols are designed to be self-validating; if the intermediate does not precipitate or match the described physical state, the reaction parameters (temperature, solvent dryness) must be re-evaluated before proceeding.

Protocol A: Synthesis of 3-Methylisothiazole-4-carbohydrazide

Objective: Convert the ester precursor to the reactive hydrazide.

- Reagents:
 - Ethyl 3-methylisothiazole-4-carboxylate (1.0 eq, e.g., 10 mmol).

- Hydrazine hydrate (80% or 98% grade) (5.0 eq, excess drives equilibrium).[1]
- Absolute Ethanol (Solvent).[1]
- Procedure:
 - Dissolution: Dissolve 1.71 g (10 mmol) of the ester in 20 mL of absolute ethanol in a round-bottom flask.
 - Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise with stirring.
 - Reaction: Reflux the mixture at 78-80°C for 4–6 hours.
 - Checkpoint: Monitor by TLC (System: CHCl₃:MeOH 9:1).[1] The starting ester spot (high R_f) should disappear, replaced by a lower R_f hydrazide spot.[1]
 - Workup: Cool the solution to room temperature, then refrigerate at 0-4°C for 2 hours.
 - Isolation: Filter the resulting white/off-white crystalline precipitate. Wash with 5 mL cold ethanol.
 - Drying: Dry under vacuum.[2][3][4][5]
 - Expected Yield: 85–95%. Melting point typically >150°C.[6]

Protocol B: Derivatization to Schiff Bases (N'-Benzylidene derivatives)

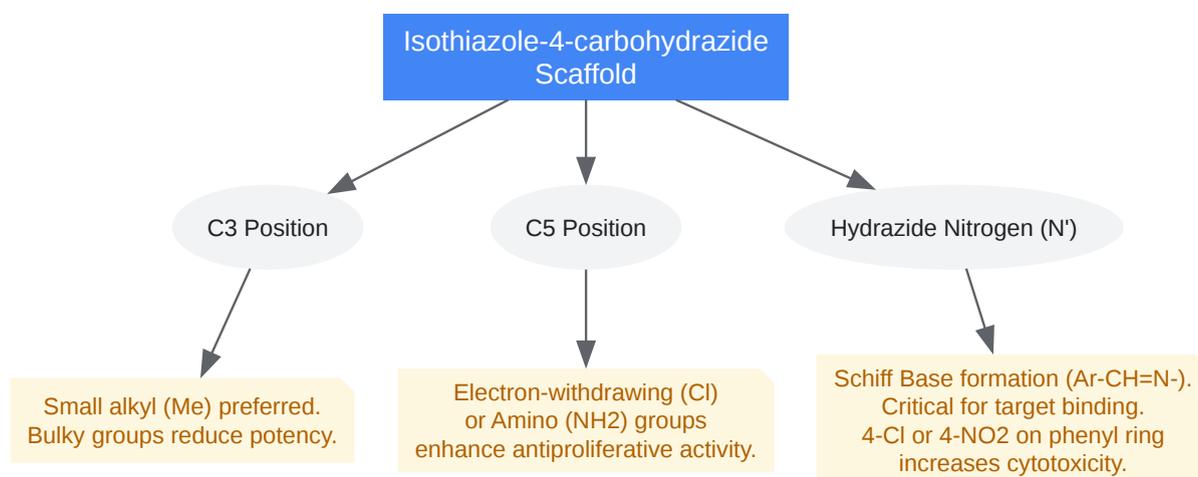
Objective: Generate the bioactive "arm" for SAR exploration.

- Reagents:
 - 3-Methylisothiazole-4-carbohydrazide (1.0 eq).[7]

- Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq).[1]
- Ethanol (Solvent).[1][8][7]
- Glacial Acetic Acid (Catalyst, 1-2 drops).[1]
- Procedure:
 - Mix: Suspend 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL ethanol.
 - Catalyze: Add 1 drop of glacial acetic acid.
 - Reflux: Heat to reflux for 3–5 hours.
 - Checkpoint: The suspension often clears as reactants dissolve, then a new precipitate (the Schiff base) may form while hot or upon cooling.[1]
 - Isolation: Cool to room temperature. Filter the solid.[4]
 - Purification: Recrystallize from ethanol/DMF if necessary.

Medicinal Chemistry & SAR

The biological activity of these derivatives is tightly controlled by substitutions at three key positions.



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Figure 2: Structure-Activity Relationship (SAR) map of the isothiazole-4-carbohydrazide scaffold.

Key Activity Data

The following table summarizes the antiproliferative activity of selected derivatives against human cancer cell lines (IC

in

g/mL or

M as noted in literature).

Compound ID	R (Isothiazole C5)	R' (Hydrazide N')	Cell Line (Target)	IC / Activity	Reference
Iso-1	H	H (Free Hydrazide)	M. tuberculosis	Moderate	[1]
Iso-2	Cl	3-Phenylprop-2-en-1-ylidene	MV4-11 (Leukemia)	4.4 g/mL	[2]
Iso-3	Cl	3-Phenylprop-2-en-1-ylidene	MCF-7 (Breast)	< 15 g/mL	[2]
Iso-4	NH	4-Chlorobenzylidene	S. aureus	High Potency	[3]

Therapeutic Applications

Oncology

Derivatives, particularly 5-chloro-3-methyl-isothiazole-4-carbohydrazide Schiff bases, function as antiproliferative agents.[7] The mechanism is hypothesized to involve:

- Kinase Inhibition: Similar to thiazole-based kinase inhibitors (e.g., Dasatinib), the isothiazole nitrogen and the hydrazide carbonyl can interact with the ATP-binding pocket of kinases.
- DNA Intercalation: Planar aromatic substituents (like the cinnamyl group in Iso-2) facilitate DNA intercalation, disrupting replication in rapidly dividing cells (MV4-11).[1]

Antimicrobial

The hydrazone moiety (

) is a known pharmacophore for metal chelation. In bacterial systems, these compounds can chelate essential ions (Fe

, Zn

), inhibiting metalloenzymes required for bacterial respiration and cell wall synthesis.[1]

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